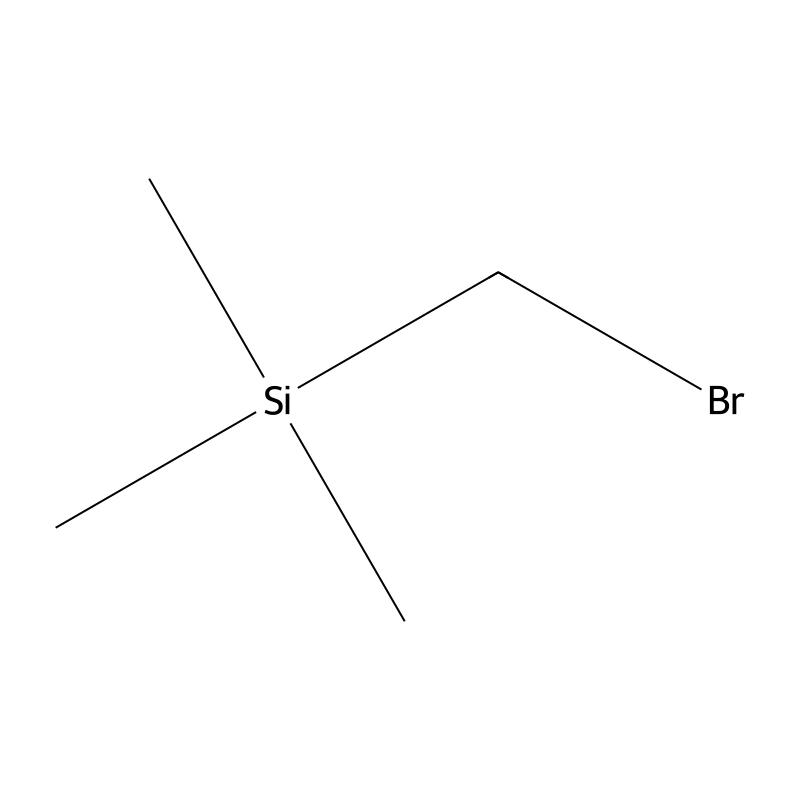

(Bromomethyl)trimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

(1) Methylating Agent

BTMS is a versatile methylating agent, meaning it can introduce a methyl group (CH₃) to various organic molecules. This property makes it valuable in synthesizing various organic compounds, including:

- Esters: BTMS reacts with carboxylic acids in the presence of a base to form esters.

- Ethers: BTMS can be used to convert alcohols to ethers under specific reaction conditions.

- Amides: BTMS can be employed for N-methylation of amines to form amides.

(2) Protecting Group

The trimethylsilyl (TMS) group in BTMS can act as a protecting group in organic synthesis. Protecting groups are temporary functional groups introduced to protect specific functionalities in a molecule while allowing modifications at other sites. The TMS group is stable under various reaction conditions but can be easily removed under specific conditions, making it a valuable tool for selective functionalization of complex molecules.

(3) Precursor for Other Reagents

BTMS can serve as a precursor for various other valuable reagents in organic synthesis. For example, it can be readily converted to chloromethyltrimethylsilane (CMTMS), which is another useful methylating agent.

(Bromomethyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromomethyl group attached to a trimethylsilane moiety. Its chemical formula is CHBrSi, and it features a silicon atom bonded to three methyl groups and one bromomethyl group. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles.

(Bromomethyl)trimethylsilane is a lachrymator (tear gas) and a skin irritant. It is also moisture sensitive and can decompose upon exposure to water, releasing toxic fumes. Here are some safety precautions to consider when handling this compound []:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Handle in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place under inert gas atmosphere.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new silicon-containing compounds. This reaction is facilitated by the polar nature of the C-Br bond, which makes it susceptible to attack by nucleophiles .

- Cleavage Reactions: Under acidic conditions, (bromomethyl)trimethylsilane can undergo cleavage reactions where alkyl groups are removed. Studies have shown that methyl cleavage is often preferential in these reactions .

- Hydrosilylation: It can also engage in hydrosilylation reactions, where it reacts with alkenes or alkynes to form silanes with higher degrees of substitution .

Several methods exist for synthesizing (bromomethyl)trimethylsilane:

- Halogenation of Trimethylsilane: One common method involves the reaction of trimethylsilane with bromine in the presence of a radical initiator, leading to the formation of (bromomethyl)trimethylsilane through radical mechanisms .

- Direct Reaction with Alkyl Halides: Another approach includes reacting trimethylsilyl chloride with an alkyl bromide under suitable conditions, which allows for the introduction of the bromomethyl group .

- Silylation Reactions: The compound can also be synthesized via silylation reactions involving brominated precursors and trimethylsilylating agents .

(Bromomethyl)trimethylsilane has various applications in organic synthesis and materials science:

- Synthesis of Organosilicon Compounds: It serves as a versatile reagent for synthesizing other organosilicon compounds through nucleophilic substitution reactions.

- Protecting Group: In organic synthesis, it can act as a protecting group for hydroxyl and amine functionalities due to its ability to form stable silyl ethers and amines.

- Material Science: It is utilized in creating silicone polymers and resins, contributing to materials with enhanced thermal stability and mechanical properties .

Interaction studies involving (bromomethyl)trimethylsilane primarily focus on its reactivity with nucleophiles and other silicon-containing compounds. These studies reveal insights into its mechanism of action in silicon chemistry, highlighting how it can facilitate various transformations in synthetic organic chemistry.

(Bromomethyl)trimethylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trimethylsilane | Si(CH₃)₃ | Simple silane; lacks halogen functionality |

| Chloromethyltrimethylsilane | ClCH₂Si(CH₃)₃ | Contains chlorine instead of bromine |

| (Bromodifluoromethyl)trimethylsilane | F₂BrCH₂Si(CH₃)₃ | Contains fluorine atoms; different reactivity |

| Trimethoxysilane | Si(OCH₃)₃ | Contains methoxy groups; used for different applications |

The presence of a bromomethyl group in (bromomethyl)trimethylsilane distinguishes it from similar compounds like chloromethyltrimethylsilane, which contains chlorine instead of bromine. This difference influences their reactivity profiles and applications in synthesis.

Boiling Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive